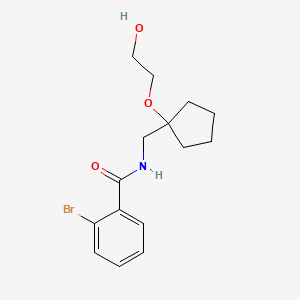
2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a cyclopentyl group, which is a cyclic hydrocarbon . The molecule also contains a bromine atom, which is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the benzamide and cyclopentyl groups. The benzamide group consists of a benzene ring attached to a carboxamide group, and the cyclopentyl group is a five-membered ring .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including nucleophilic substitution and oxidation . The presence of the bromine atom also allows for reactions such as free radical bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could influence its solubility and melting point .Applications De Recherche Scientifique
Antipsychotic Agents Synthesis
- The synthesis and properties of benzamides, closely related to 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, have been explored for their potential as antipsychotic agents. These compounds exhibit significant affinity for the dopamine D-2 receptor and are suitable for studies involving dopamine-mediated responses (Högberg et al., 1990).
Synthesis and Properties of Copper(II) Complexes
- Research on the synthesis of unsymmetrical binucleating ligands and their copper(II) complexes, which include bromo and benzamide groups, has been conducted. These studies are significant in understanding the spectral, electrochemical, and magnetic properties of such complexes (Amudha et al., 1999).
Dopamine Receptor Studies
- Investigations into the solid-state conformations and antidopaminergic effects of compounds structurally similar to this compound have provided insights into dopamine receptor interactions and models (Högberg et al., 1986).
Synthesis of Functionalized Tetrahydrofuran
- Palladium-catalyzed cyclization of compounds bearing hydroxyl and benzamide groups, similar to the chemical , has been utilized in the synthesis of biologically active marine natural products like pachastrissamine (Inuki et al., 2010).
Ethoxybromination of Enamides
- Studies have been conducted on the regioselective ethoxybromination of enamides, yielding versatile α-bromo hemiaminals. This research is relevant for understanding the transformation pathways of bromide salts and their applications (Nocquet‐Thibault et al., 2013).
Benzoxazole Synthesis
- Research on the copper-catalyzed intramolecular O-arylation for the efficient synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides has been explored. This method is valuable for the synthesis of pharmacologically significant compounds (Wu et al., 2014).
Propriétés
IUPAC Name |
2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWALLOQQAGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(2,4'-dioxo-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2823492.png)
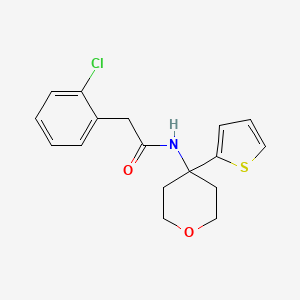

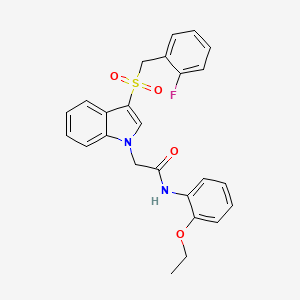
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)


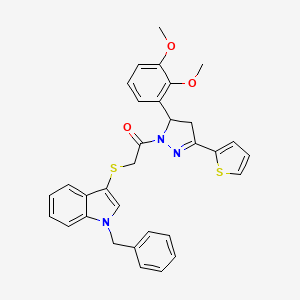
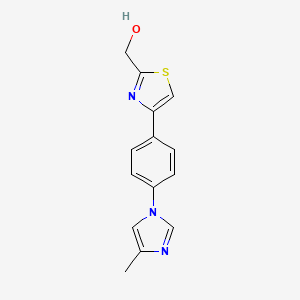
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylate](/img/structure/B2823511.png)

